2,4,5-Trifluorobenzoic acid

Description

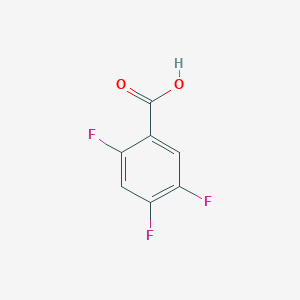

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMNXFLKYKFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334571 | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-17-3 | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,5-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,5-Trifluorobenzoic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trifluorobenzoic Acid

Introduction

This compound (CAS No. 446-17-3) is a fluorinated aromatic carboxylic acid.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably quinolone antibacterials like Temafloxacin, as well as in the production of agrochemicals and liquid crystals.[2][3] The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science.[2][4] This guide provides a comprehensive overview of its core physical and chemical properties, supported by experimental protocols and data visualizations.

Chemical Structure and Identifiers

The fundamental structure and key identifiers for this compound are detailed below.

References

An In-depth Technical Guide to 2,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4,5-Trifluorobenzoic Acid (2,4,5-TFBA), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance is particularly notable in the development of modern quinolone antibiotics, where the trifluorinated phenyl ring is a critical structural component.[3]

Chemical Structure and Formula

This compound is an aromatic carboxylic acid distinguished by three fluorine atoms substituted on the benzene (B151609) ring.[3] This specific fluorination pattern confers unique chemical properties and reactivity, making it a valuable precursor in complex organic synthesis.[3]

Chemical Formula: C₇H₃F₃O₂[2][3][4]

SMILES: C1=C(C(=CC(=C1F)F)F)C(=O)O[4]

InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-N[4][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| IUPAC Name | This compound | [4] |

| CAS Number | 446-17-3 | [3][4][6] |

| Molecular Weight | 176.09 g/mol | [2][3][4] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 94-96 °C | [7] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dichloromethane | [8] |

| Acidity | It is a stronger acid than benzoic acid due to the electron-withdrawing effect of the three fluorine atoms, which stabilizes the conjugate carboxylate anion. | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Highlights | References |

| ¹H NMR | 400 MHz in CDCl₃ | [5] |

| ¹³C NMR | Spectrum available at ChemicalBook. | [9] |

| Mass Spec (GC-MS) | m/z Top Peak: 159; 2nd Highest: 176; 3rd Highest: 131 | [4] |

| FTIR Spectroscopy | Instrument: Bruker Tensor 27 FT-IR; Technique: KBr disc | [4] |

| Raman Spectroscopy | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [4] |

Experimental Protocols

A. Synthesis of this compound

A common industrial synthesis route for 2,4,5-TFBA starts from tetrachlorophthalic anhydride (B1165640) and proceeds through hydrolysis, fluorination, and decarboxylation steps.[1] The traditional production method involves five steps: contraction, fluorination, hydrolysis, alkali solution, and acid-analyzed decarboxylation.[10]

Illustrative Decarboxylation Protocol: This protocol details the final stage of synthesis to yield the pure product.

-

Reaction Setup: The crude product from the preceding fluorination and hydrolysis steps is placed in a round-bottomed flask equipped with a condenser and magnetic stirrer.

-

Heating: The reaction mixture is stirred at 149 °C for 28 hours.[1]

-

Work-up: The flask is cooled to room temperature. The contents are then poured into 400 mL of water.[1]

-

Extraction: The aqueous mixture is extracted with ethyl acetate (B1210297) (4 x 100 mL).[1]

-

Washing & Drying: The combined organic extracts are washed with water (2 x 100 mL), dried over magnesium sulfate, and then filtered.[1]

-

Isolation: The solvent is removed by evaporation in vacuo to yield the crude product.[1]

-

Purification: The final pure product (mp 101–102 °C) is obtained via column chromatography on silica (B1680970) gel, achieving a yield of 96.3%.[1] The product's identity is confirmed using ¹H NMR and GC/MS.[1]

Caption: Synthesis workflow for this compound.

B. Analytical Protocol: HPLC Monitoring

High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the progress of the synthesis reaction.[1]

-

Instrumentation: HPLC system with UV detection.

-

Mobile Phase Options:

-

Detection: The detection wavelength is set to 272 nm.[1]

-

Application: This method can be used to accurately quantify the intermediates and the final product, helping to determine the optimal reaction time.[1]

Applications in Drug Development and Other Industries

This compound is a crucial building block in several high-value applications.

-

Pharmaceuticals: It is a primary precursor for the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial drugs.[3] The fluorine atoms can enhance pharmacokinetic properties such as bioavailability, metabolic stability, and target affinity.[11]

-

Agrochemicals: The compound is used in formulating effective herbicides and fungicides.[2]

-

Material Science: It serves as an intermediate in the development of specialized liquid crystals and advanced polymers that require high thermal and chemical resistance.[2][3]

Safety and Handling

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.

-

Storage: Store at room temperature.[2]

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(446-17-3) 1H NMR [m.chemicalbook.com]

- 6. This compound [xieshichem.com]

- 7. This compound | 446-17-3 [chemicalbook.com]

- 8. kaibangchem.com [kaibangchem.com]

- 9. This compound(446-17-3) 13C NMR [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

In-Depth Technical Guide: Physicochemical Properties of 2,4,5-Trifluorobenzoic Acid

This guide provides a detailed overview of the molecular weight and mass of 2,4,5-Trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for its application in chemical synthesis and analysis. These values are summarized in the table below for clarity and ease of comparison.

| Property | Value | Unit |

| Molecular Weight | 176.09[1][2][3] | g/mol |

| Exact Mass | 176.00851382[1] | Da |

| Monoisotopic Mass | 176.00851382[1] | Da |

| Molecular Formula | C₇H₃F₃O₂[2] |

Experimental Protocols

Accurate determination of the molecular weight and mass of this compound is typically achieved through mass spectrometry. The following outlines a general experimental protocol for this analysis.

Objective: To determine the exact mass of this compound using high-resolution mass spectrometry (HRMS).

Materials:

-

This compound sample

-

High-performance liquid chromatography (HPLC)-grade solvent (e.g., acetonitrile, methanol)

-

Calibrant solution for the mass spectrometer

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

-

Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard calibrant solution to ensure high mass accuracy.

-

Sample Infusion: The prepared sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.

-

Ionization: The sample is ionized using the ESI source, typically in negative ion mode to deprotonate the carboxylic acid group, forming [M-H]⁻ ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high resolution and accuracy.

-

Data Processing: The resulting mass spectrum is processed to identify the peak corresponding to the [M-H]⁻ ion of this compound. The exact mass is determined from this peak.

Conceptual Workflow: From Structure to Property Determination

The following diagram illustrates the logical workflow from the chemical structure of this compound to the experimental determination of its molecular weight and mass.

Caption: Workflow for determining the molecular properties of this compound.

References

Technical Guide: 2,4,5-Trifluorobenzoic Acid (CAS No. 446-17-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4,5-Trifluorobenzoic Acid (CAS No. 446-17-3), a key synthetic intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its significant role in the development of modern therapeutics, particularly fluoroquinolone antibiotics.

Compound Identification and Properties

This compound is an aromatic carboxylic acid distinguished by the presence of three fluorine atoms on the benzene (B151609) ring. This substitution pattern confers unique chemical properties that are instrumental in its synthetic applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 446-17-3 | [1] |

| Molecular Formula | C₇H₃F₃O₂ | [1] |

| Molecular Weight | 176.09 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2],[3] |

| Melting Point | 94-96 °C | [4] |

| Boiling Point | 241.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.536 g/cm³ | [5] |

| IUPAC Name | This compound | [1] |

| InChI Key | AKAMNXFLKYKFOJ-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C(=CC(=C1F)F)F)C(=O)O | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is from tetrachlorophthalic anhydride (B1165640). The overall process involves hydrolysis, fluorination, and decarboxylation.[3]

Experimental Protocol: Synthesis from Tetrachlorophthalic Anhydride

This protocol is adapted from a literature procedure and outlines a five-step synthesis.[3]

Step 1: Preparation of 3,4,6-Trichlorophthalic Acid

-

To a solution of 750 mL of 10% sodium hydroxide (B78521), add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Cool the mixture to room temperature and wash with sodium hydroxide solution and distilled water (2 x 100 mL).

-

Filter the mixture. To the filter residue, add 100 mL of ethyl acetate (B1210297) and then add hydrochloric acid until the residue dissolves.

-

Separate the organic layer, dry with magnesium sulfate, and evaporate the solvent to yield 3,4,6-trichlorophthalic acid.

Step 2: Preparation of 3,4,6-Trichloro-N-methylphthaldiamide

-

To 50 g of 3,4,6-trichlorophthalic acid, add 400 mL of acetic acid and 14.9 g of a 40% aqueous solution of methylamine.

-

Heat the mixture to 65 °C and stir for 6 hours.

-

Cool the mixture to room temperature and filter.

-

Wash the filter residue with ice water (5 x 100 mL) and dry under vacuum to obtain 3,4,6-trichloro-N-methylphthaldiamide.

Step 3: Preparation of 3,4,6-Trifluoro-N-methylphthaldiamide

-

To 20 g of 3,4,6-trichloro-N-methylphthaldiamide, add 100 mL of sulfolane (B150427) and 50 mL of toluene.

-

Heat the mixture to reflux to remove any water.

-

Cool the mixture and add potassium fluoride.

-

Heat the mixture to carry out the fluorination reaction, monitoring the progress by a suitable analytical method such as HPLC.

Step 4: Preparation of 3,4,6-Trifluorophthalic Acid

-

Hydrolyze the 3,4,6-trifluoro-N-methylphthaldiamide from the previous step using an appropriate acidic or basic workup to yield 3,4,6-trifluorophthalic acid.

Step 5: Decarboxylation to this compound

-

Heat the 3,4,6-trifluorophthalic acid in a suitable high-boiling solvent to induce decarboxylation.

-

After the reaction is complete, cool the mixture and pour it into 400 mL of water.

-

Extract the product with ethyl acetate (4 x 100 mL).

-

Combine the organic extracts, wash with water (2 x 100 mL), and dry with magnesium sulfate.

-

Evaporate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.[3]

Caption: Synthesis workflow for this compound.

Analytical Characterization

Accurate identification and verification of this compound are crucial for its application in research and manufacturing. The following are standard analytical techniques and their experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.[5]

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.[6]

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform a Fourier transform on the raw data.

-

Phase correct and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

4.1.2. ¹H NMR Spectrum Analysis The ¹H NMR spectrum of this compound in CDCl₃ is characterized by two signals in the aromatic region and a broad singlet for the carboxylic acid proton. The aromatic protons exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.

Table 2: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.8 | m | 1H | Ar-H |

| ~7.2 | m | 1H | Ar-H |

Infrared (IR) Spectroscopy

4.2.1. Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder.

-

-

Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

-

4.2.2. IR Spectrum Analysis The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid functional group and the fluorinated aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1200-1000 | C-F stretch |

Mass Spectrometry (MS)

4.3.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition:

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Set the mass range to scan from m/z 50 to 500.

-

4.3.2. Mass Spectrum Analysis The mass spectrum will show a prominent peak for the molecular ion, confirming the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M-H]⁻ | 175.00 |

Role in Fluoroquinolone Antibiotic Synthesis and Mechanism of Action

This compound is a critical precursor in the synthesis of many fluoroquinolone antibiotics. The trifluorinated phenyl ring is a key structural motif in these drugs, contributing to their potent antibacterial activity.

General Synthetic Pathway to Fluoroquinolones

The synthesis of fluoroquinolones often involves the Gould-Jacobs reaction, where an aniline (B41778) derivative is reacted with a malonic ester derivative to form the quinoline (B57606) core.[7] this compound is used to construct the fluorinated aromatic portion of the molecule.

Caption: General synthetic route to Fluoroquinolone Antibiotics.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair.

-

DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and cleaved DNA, leading to double-strand breaks and cell death.[8]

-

Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by fluoroquinolones prevents cell division, ultimately leading to cell death.[8]

Caption: Mechanism of action of Fluoroquinolone Antibiotics.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 5: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | GHS07 |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound (CAS No. 446-17-3) is a fundamentally important building block in medicinal chemistry and agrochemical synthesis. Its unique trifluorinated structure is pivotal for the efficacy of numerous modern fluoroquinolone antibiotics. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and chemical manufacturing. The detailed protocols and data presented in this guide serve as a valuable resource for the effective and safe utilization of this key chemical intermediate.

References

- 1. scispace.com [scispace.com]

- 2. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(446-17-3) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

2,4,5-Trifluorobenzoic acid melting point and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorobenzoic Acid

This technical guide provides comprehensive data and experimental methodologies for determining the melting and boiling points of this compound, a key intermediate in the synthesis of pharmaceuticals, agrichemicals, and polymers. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties Data

The melting point of this compound has been reported within a range, which is typical for organic compounds and can be influenced by purity. The boiling point data is not consistently available in the literature.

| Physical Property | Value (°C) |

| Melting Point | 94 - 96[1][2] |

| 98 - 101[3] | |

| 101 - 102[4] | |

| Boiling Point | Not available[3] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds.[5] The presence of impurities typically leads to a depression of the melting point and a broadening of its range.[5]

Melting Point Determination

A common and effective method for determining the melting point of a solid organic compound like this compound is the capillary tube method, often performed using a Mel-Temp apparatus or a Thiele tube setup.

Apparatus and Materials:

-

Mel-Temp apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

This compound sample

-

Mortar and pestle or spatula for powdering the sample

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered to ensure uniform heating.[6]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample depth of 2-3 mm.[5][7]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the heating block of a Mel-Temp apparatus or an oil-filled Thiele tube.[6]

-

Approximate Determination (Fast Run): The apparatus is heated at a relatively fast rate (5-10 °C per minute) to quickly determine an approximate melting range. This provides a target for a more accurate measurement.[5]

-

Accurate Determination (Slow Run): A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated slowly, at a rate of about 2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded to define the melting range:

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common method for its determination on a small scale involves using a Thiele tube.[8]

Apparatus and Materials:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample

-

Heat source (Bunsen burner)

-

Liquid paraffin (B1166041) or mineral oil

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[8][9]

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in the oil of a Thiele tube.[8]

-

Heating: The side arm of the Thiele tube is gently heated. This design allows convection currents to maintain a uniform temperature throughout the oil bath without stirring.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. As the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube's open end.[9]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8][9] This temperature is recorded along with the atmospheric pressure.

Visualized Workflow

The following diagram illustrates the standardized workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for experimental melting point determination.

References

- 1. 2,4,5-三氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 446-17-3 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluorobenzoic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics.[1][2] Its unique trifluorinated phenyl structure imparts desirable properties to active pharmaceutical ingredients, such as enhanced metabolic stability and lipophilicity.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction schemes.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The most prominent methods start from commercially available precursors and involve multi-step reactions, including halogen exchange, hydrolysis, and decarboxylation.

Synthesis from Tetrachlorophthalic Anhydride (B1165640)

A well-documented and industrially relevant pathway to this compound begins with tetrachlorophthalic anhydride.[5] This multi-step synthesis involves reduction, fluorination, hydrolysis, and finally, decarboxylation to yield the target molecule.[5][6]

Experimental Protocol:

A five-step synthesis starting from tetrachlorophthalic anhydride has been reported with a total yield of 55.5%.[5] The final decarboxylation step to produce 2,4,5-TFBA achieved a yield of 96.3%.[5]

-

Step 1: Reduction of Tetrachlorophthalic Anhydride. To a solution of 10% sodium hydroxide (B78521) (750 mL), 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder are added. The mixture is heated and stirred for 4 hours at a bath temperature of 60 °C. After cooling, the mixture is washed with sodium hydroxide and distilled water, and then filtered. The filtrate is acidified to yield 3,4,6-trichlorophthalic acid.[5]

-

Step 2-4: Amidation, Fluorination, and Hydrolysis. The resulting trichlorophthalic acid undergoes a series of reactions including amidation, fluorination using potassium fluoride (B91410) in sulfolane, and subsequent hydrolysis to yield 3,4,6-trifluorophthalic acid.[5]

-

Step 5: Decarboxylation. The 3,4,6-trifluorophthalic acid is heated to induce decarboxylation. The crude product is purified by column chromatography on silica (B1680970) gel to give pure this compound.[5]

Synthesis from 2,4-Dichloro-5-fluorobenzoylchloride

Another efficient method involves the fluorination of 2,4-dichloro-5-fluorobenzoylchloride followed by hydrolysis. This two-step process offers a more direct route to the final product.

References

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

An in-depth technical guide on the strategic integration of fluorinated benzoic acid derivatives in modern drug discovery, tailored for researchers, scientists, and drug development professionals.

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1] Among the various fluorinated building blocks, fluorinated benzoic acids have emerged as a privileged structural motif in the design and development of novel therapeutic agents.[1][2] The unique physicochemical properties of fluorine, when strategically placed on the benzoic acid ring, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This strategic fluorination can lead to compounds with enhanced efficacy, selectivity, metabolic stability, and bioavailability.[1][3][4][5]

The introduction of fluorine can profoundly alter a molecule's properties in several ways that are advantageous for drug design.[3] Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key factors that medicinal chemists leverage to overcome challenges in drug development.[4][5] This guide explores the synthesis strategies, therapeutic applications, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

Physicochemical and Pharmacokinetic Impact of Fluorination

The substitution of hydrogen with fluorine on a benzoic acid core induces significant changes in the molecule's electronic and physical properties. These modifications are instrumental in optimizing a compound's drug-like characteristics.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 105.4 kcal/mol) compared to a carbon-hydrogen bond (98.8 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1][4] Placing fluorine at metabolically labile positions can block oxidative degradation, thereby increasing the drug's half-life and overall bioavailability.[1][6]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule.[4] This can improve its ability to cross biological membranes, including the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system (CNS).[5]

-

pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[7] This effect can lower the pKa of the carboxylic acid group on the benzoic acid ring, influencing its ionization state at physiological pH.[1] This modulation affects the molecule's solubility and its ability to engage with its biological target.[1][7]

-

Binding Affinity and Selectivity: Fluorine's electronegativity can facilitate favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[1][3] These interactions can significantly enhance the binding affinity and selectivity of a drug for its target enzyme or receptor.[3][4]

Caption: Physicochemical effects of fluorinating a benzoic acid core.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acids are integral components of a diverse range of therapeutic agents.[1]

Anti-inflammatory Agents: COX Enzyme Inhibition

A significant application of these derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][7] By inhibiting COX enzymes, these drugs block the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[7] Notable examples include Diflunisal and Celecoxib, a selective COX-2 inhibitor that features a trifluoromethyl group.[1]

Caption: Inhibition of the Cyclooxygenase (COX-2) pathway by fluorinated NSAIDs.

Anticancer Agents: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[1] This is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes, starting with the initiator caspase-9 and leading to the executioner caspases-3 and -6, ultimately resulting in cell death.[1]

Caption: Apoptosis induction via the intrinsic caspase pathway.

Immunomodulatory Agents: LFA-1 Antagonism

Lifitegrast is a fluorinated benzoic acid derivative used to treat dry eye disease. It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. By binding to LFA-1 on T-cells, Lifitegrast prevents its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration and reducing inflammation.[1]

Caption: Mechanism of LFA-1 antagonism by Lifitegrast.

Antibacterial Agents

Novel pyrazole (B372694) derivatives containing a fluorinated benzoic acid moiety have been synthesized and shown to be potent antibacterial agents, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against staphylococci strains.[8] These compounds are effective against both planktonic and biofilm forms of bacteria and have been identified as inhibitors of fatty acid biosynthesis.[8]

Quantitative Data Summary

The following table summarizes the antibacterial activity of selected 4-fluorophenyl substituted pyrazole derivatives, demonstrating the impact of different substituents on the aniline (B41778) moiety.

| Compound | Aniline Substituent | S. aureus (Sa91) MIC (µg/mL) | S. aureus (Sa29) MIC (µg/mL) | S. epidermidis (Se04) MIC (µg/mL) | E. faecalis (Ef01) MIC (µg/mL) |

| 1 | H (Unsubstituted) | >32 | >32 | >32 | >32 |

| 4 | 4-Phenoxy | 1 | 2 | 2 | 4 |

| 5 | 2-Fluoro | 16 | 32 | 32 | >32 |

| 6 | 4-Fluoro | 16 | 32 | 32 | >32 |

| 7 | 2-Chloro | 8 | 16 | 16 | 32 |

| 8 | 4-Chloro | 8 | 16 | 16 | 32 |

| 11 | 4-Trifluoromethyl | 2 | 4 | 4 | 8 |

| 12 | 4-Trifluoromethoxy | 4 | 8 | 8 | 16 |

| 19 | 3,4-Dichloro | 0.5 | 1 | 1 | >32 |

| 20 | 3,5-Dichloro | 4 | 4 | 4 | 4 |

| Data sourced from Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.[8] |

Synthesis and Experimental Protocols

The synthesis of fluorinated benzoic acid derivatives often involves standard organic chemistry reactions, leveraging versatile intermediates like 3-Bromo-4-fluorobenzoic acid or 2-bromo-4-fluorobenzoic acid.[3][9]

Caption: Generalized workflow for synthesis and purification.

General Protocol for Ullmann Condensation

This protocol is based on the synthesis of an anthranilic acid derivative.[9]

-

Reactant Preparation: In a suitable reaction vessel, combine 2-bromo-4-fluorobenzoic acid (1 equivalent), aniline (1.2 equivalents), and a copper catalyst (e.g., CuI, 0.1 equivalents) in a high-boiling point solvent like DMF or DMSO.

-

Reaction: Heat the mixture to a high temperature (e.g., 403 K / 130 °C) and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with HCl to precipitate the product.

-

Isolation: Filter the crude product, wash with water, and dry under a vacuum.

-

Purification: Purify the crude solid via column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate (B1210297) and n-hexane to yield the pure product.[10]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods like IR, NMR, and mass spectrometry.[10]

Protocol for Caspase-Glo® 3/7 Assay

This assay is used to measure the activity of caspases-3 and -6, key executioners of apoptosis.[1]

-

Cell Plating: Seed cancer cells in a 96-well white-walled plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoic acid derivative of interest. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine). Incubate for a predetermined time (e.g., 24-48 hours).

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate. Mix gently by orbital shaking for 30-60 seconds.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains a pro-luminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and express the results as a fold-change in caspase activity.[1]

Conclusion

Fluorinated benzoic acids represent a versatile and powerful platform in drug discovery.[1] The strategic incorporation of fluorine allows for the precise modulation of molecular properties to enhance therapeutic potential.[1][11][12] By improving metabolic stability, membrane permeability, target binding, and acidity, these derivatives have led to the successful development of drugs across multiple therapeutic areas, including inflammation, cancer, and immunology.[1][2][7] The continued exploration of this chemical space, supported by robust synthetic methods and detailed biological evaluation, promises to yield the next generation of innovative and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 2,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 2,4,5-Trifluorobenzoic acid (CAS No: 446-17-3), a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. This document presents available data for 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data

The following sections summarize the available quantitative spectral data for this compound. Due to the limited availability of fully assigned public data for this specific isomer, representative data from closely related isomers may be presented and will be clearly identified.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While a publicly available, fully assigned ¹³C NMR spectrum for this compound is not readily accessible, data for the isomeric 2,3,4-Trifluorobenzoic acid provides valuable insight into the expected chemical shifts and coupling patterns. The presence of fluorine atoms significantly influences the chemical shifts of the carbon atoms in the benzene (B151609) ring through both inductive and mesomeric effects, and C-F coupling can lead to complex splitting patterns.

Table 1: Representative ¹³C NMR Spectral Data for a Trifluorobenzoic Acid Isomer

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~165-175 | s | - |

| C-F | ~140-160 | d | Large ¹JCF (~240-260 Hz) |

| C-F | ~140-160 | d | Large ¹JCF (~240-260 Hz) |

| C-F | ~140-160 | d | Large ¹JCF (~240-260 Hz) |

| C-H | ~110-130 | d | Small nJCF |

| C-H | ~110-130 | d | Small nJCF |

| C-COOH | ~120-135 | m | - |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and aromatic C=C stretching vibrations.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3580 (approx.) | O-H stretch | Carboxylic acid (monomer) |

| 1780 (approx.) | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1300 - 1000 | C-F stretch | Aryl fluoride |

| 1450 - 1300 | O-H bend | Carboxylic acid |

| 950 - 900 | O-H bend (out-of-plane) | Carboxylic acid dimer |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecule, providing a characteristic fingerprint. PubChem provides GC-MS data for this compound, indicating a molecular weight of 176.09 g/mol .[2] The mass spectrum shows a prominent molecular ion peak and several key fragment ions.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 159 | High | [M - OH]⁺ |

| 131 | Moderate | [M - COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

¹³C NMR Spectroscopy

A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard proton-decoupled pulse sequence is used to acquire the ¹³C spectrum. Due to the presence of fluorine, ¹⁹F decoupling may also be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, a common method is to prepare a KBr pellet. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

Caption: Key MS fragmentation of this compound.

References

Reactivity of the carboxyl group on the trifluorinated ring

An In-depth Technical Guide to the Reactivity of the Carboxyl Group on a Trifluorinated Aromatic Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated aromatic compounds, particularly benzoic acids bearing a -CF3 group, are of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science.[1] The trifluoromethyl group imparts unique properties to molecules, including enhanced lipophilicity, improved metabolic stability, and altered electronic characteristics.[1] These attributes make trifluoromethylated benzoic acids valuable building blocks for creating complex molecules with tailored functions.[1] This guide provides a detailed exploration of the reactivity of the carboxyl group when attached to a trifluorinated benzene (B151609) ring, focusing on the electronic effects of the -CF3 group and its influence on key chemical transformations.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, a property that significantly modifies the reactivity of the aromatic ring and its substituents.[2] This influence is primarily exerted through a strong negative inductive effect (-I), owing to the high electronegativity of the fluorine atoms.[3] Unlike many other substituents, the -CF3 group does not participate in resonance stabilization.[3]

The primary consequence of this strong electron withdrawal is an increase in the acidity of the carboxylic acid. The -CF3 group helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby lowering the pKa of the acid compared to unsubstituted benzoic acid.[3] For instance, the calculated pKa of p-(trifluoromethyl)benzoic acid is 3.69, which is more acidic than benzoic acid's pKa of 4.19.[3] This enhanced acidity is a critical factor in the reactivity of the carboxyl group.

Caption: Inductive effect of the -CF3 group stabilizing the carboxylate anion.

Reactivity of the Carboxyl Group

The electron-withdrawing nature of the trifluoromethyl group influences several key reactions of the carboxyl moiety.

Acidity and pKa Values

The position of the -CF3 group on the benzene ring affects the acidity of the benzoic acid. The closer the group is to the carboxyl function, the more pronounced its inductive effect.

| Compound | pKa |

| Benzoic Acid | 4.19[3] |

| 2-(Trifluoromethyl)benzoic Acid | - |

| 3-(Trifluoromethyl)benzoic Acid | 3.7 (in water)[4] |

| 4-(Trifluoromethyl)benzoic Acid | 3.69 (calculated)[3] |

Note: Experimental pKa values can vary slightly depending on the measurement conditions.

Esterification

Trifluoromethylated benzoic acids readily undergo esterification with alcohols, typically under acidic catalysis.[5] This reaction is fundamental for producing a wide range of derivatives.

General Reaction: Ar(CF₃)COOH + R-OH ⇌ Ar(CF₃)COOR + H₂O

Experimental Protocol: Methyl Esterification using UiO-66-NH2 Catalyst

A study on the esterification of fluorinated aromatic carboxylic acids, including trifluoromethyl-substituted benzoic acid (TFM-BA), utilized a heterogeneous catalyst, UiO-66-NH2, with methanol (B129727).[6] This method offers a significant reduction in reaction time compared to traditional methods like using BF3·MeOH.[6]

-

Materials: Trifluoromethyl-substituted benzoic acid, methanol, UiO-66-NH2 catalyst.

-

Procedure: The specific catalytic procedure was optimized using the Taguchi model, leading to a reaction time of 10 hours.[6]

-

Analysis: The resulting methyl esters were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

GC-MS Conditions: A splitless injection at 200°C was used with helium as the carrier gas. The oven temperature program started at 60°C (held for 2 min), ramped to 150°C at 5.5°C/min (held for 6 min), and then to 250°C at 25°C/min (held for 6 min). The mass spectrometer was operated in EI mode at 70 eV.[6]

-

Amidation

The formation of amides from trifluoromethylated benzoic acids is a crucial transformation, particularly in the synthesis of active pharmaceutical ingredients (APIs).[7][8] This can be achieved by reacting the benzoic acid with an amine, often facilitated by a condensing agent, or by first converting the carboxylic acid to a more reactive acyl chloride.[5][7]

Experimental Protocol: Synthesis of N-Trifluoromethyl Amides

A method for synthesizing N-trifluoromethyl amides from carboxylic acid halides has been developed.[9]

-

Acyl Halide Formation: The trifluoromethyl-benzoic acid can be converted to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride.[10][11]

-

Amidation: The resulting acyl halide is then reacted with a suitable nitrogen source to form the N-trifluoromethyl amide. One reported strategy involves the use of isothiocyanates in the presence of silver fluoride (B91410) at room temperature in dichloromethane.[9]

Caption: General workflow for the amidation of trifluoromethyl benzoic acid.

Reduction of the Carboxyl Group

The carboxyl group of trifluoromethyl-benzoic acids can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride or borane.[10] This provides access to trifluoromethyl-substituted benzyl (B1604629) alcohols, which are also important synthetic intermediates.

Conversion to Trifluoromethyl Ketones

A notable reaction is the direct conversion of the carboxyl group of a trifluoromethyl-benzoic acid into a trifluoromethyl ketone. This transformation is valuable as trifluoromethyl ketones are important structural motifs in medicinal chemistry due to their electronic properties and metabolic stability.[12]

Experimental Protocol: Trifluoromethylation of Benzoic Acids

An efficient method for this conversion uses trimethyl(trifluoromethyl)silane (TMSCF3) and trifluoroacetic anhydride (B1165640) (TFAA) as an activating agent.[12]

-

Reaction Setup: An oven-dried 25 mL Schlenk tube is charged with the carboxylic acid (0.2 mmol), DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.).[12]

-

Reagent Addition: Under a nitrogen atmosphere, TMSCF3 (0.6 mmol, 3.0 equiv.), TFAA (0.4 mmol, 2.0 equiv.), and anisole (B1667542) (PhOMe, 2 mL) are added.[12]

-

Reaction Conditions: The reaction mixture is heated at 120 °C for 15 hours.[12]

-

Work-up: After cooling to room temperature, water (10 mL) is added, and the mixture is extracted with ethyl acetate (B1210297) (3 x 5 mL). The combined organic phases are dried over anhydrous Na2SO4, filtered, and concentrated under vacuum.[12]

-

Purification: The final product is purified by flash column chromatography on silica (B1680970) gel.[12]

Caption: Proposed pathway for the synthesis of aryl trifluoromethyl ketones.

Synthesis of Trifluoromethyl-Benzoic Acids

The accessibility of trifluoromethyl-benzoic acids is crucial for their application. Common synthetic strategies include:

-

Oxidation of the corresponding trifluoromethyl-substituted toluenes or benzaldehydes. For example, 4-(trifluoromethyl)benzaldehyde (B58038) can be oxidized to 4-(trifluoromethyl)benzoic acid with a 99% yield using Cu(OAc)2·H2O and Co(OAc)2·4H2O as catalysts in water at 70°C under an oxygen atmosphere.[13]

-

Hydrolysis of trifluoromethyl-substituted benzonitriles.

-

Carboxylation of a Grignard reagent formed from a bromo(trifluoromethyl)benzene.[10][14] For instance, 4-fluoro-2-(trifluoromethyl)benzoic acid can be synthesized by preparing a Grignard reagent from 2-bromo-5-fluorotrifluoromethylbenzene, followed by reaction with carbon dioxide.[10]

Conclusion

The presence of a trifluoromethyl group on a benzene ring profoundly influences the reactivity of a carboxyl substituent. The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the carboxylic acid, which in turn affects the conditions required for reactions such as esterification and amidation. Furthermore, the unique electronic environment allows for novel transformations, such as the direct conversion of the carboxyl group to a trifluoromethyl ketone. A thorough understanding of these reactivity patterns is essential for medicinal chemists and materials scientists aiming to leverage the unique properties of trifluoromethylated compounds in the design of new functional molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 7. ossila.com [ossila.com]

- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]

- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. guidechem.com [guidechem.com]

- 12. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 13. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

The Strategic Role of 2,4,5-Trifluorobenzoic Acid in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzoic acid, a versatile fluorinated aromatic carboxylic acid, has emerged as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals. Its unique trifluorinated phenyl ring imparts desirable physicochemical properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] This technical guide provides a comprehensive overview of the applications of this compound in drug development, with a focus on the synthesis of fluoroquinolone antibiotics and other emerging therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to support researchers in their drug discovery and development endeavors.

The Quinolone Antibiotics: A Cornerstone Application

The most prominent application of this compound lies in its role as a key precursor for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents widely used to treat a variety of bacterial infections.[2] The trifluorinated phenyl ring derived from this intermediate is a critical component of the molecular structure of several potent quinolone derivatives.[2]

General Synthetic Pathway to the Fluoroquinolone Core

The synthesis of the core fluoroquinolone scaffold from this compound generally follows a well-established multi-step sequence. The following diagram illustrates the logical workflow for this transformation.

Caption: General workflow for the synthesis of the quinolone core from this compound.

Synthesis of Ciprofloxacin (B1669076)

Ciprofloxacin is a widely prescribed fluoroquinolone antibiotic used to treat a range of bacterial infections, including urinary tract and respiratory tract infections.[3] Its synthesis prominently features this compound as a starting material.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid (Quinolone Core Intermediate)

A common route to ciprofloxacin involves the initial synthesis of a key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid.[4]

Step 1: Conversion of 2,4-dichloro-5-fluorobenzoyl chloride and 3-dimethylamino-acrylic acid methyl ester. To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (B28343) (400 ml), triethylamine (B128534) (66.5 g, 0.65 mol) is added at 10-15°C over 15 minutes. After stirring for 15 minutes, a solution of 2,4-dichloro-5-fluorobenzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) is added over 30 minutes at 10-15°C. The reaction mixture is then heated to 80-85°C and maintained for 4 hours.

Step 2: Cyclization to form the quinolone ring. The reaction mixture is stirred at room temperature for 1 hour. Potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml) are added, and the mixture is heated to 120-125°C for 4 hours, during which toluene is collected. After completion, the reaction mass is cooled to 35-40°C and quenched in ice water (2.0 liters). The resulting solid is filtered and washed with water and hexane (B92381) to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester (85.0 g, 65% yield).

Table 1: Physicochemical Data of Key Ciprofloxacin Synthesis Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₇H₃F₃O₂ | 176.09 | 94-96 | White to light yellow crystalline powder |

| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C₁₃H₉ClFNO₃ | 297.67 | 242-245 | White to light yellow powder |

| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | 255-257 | White to pale yellow crystalline powder |

Synthesis of Ofloxacin (B1677185)

Ofloxacin is another important fluoroquinolone antibiotic with a broad spectrum of activity. Its synthesis can also be accomplished using a derivative of this compound.

Experimental Protocol: Synthesis of Ofloxacin from a trifluorobenzoylacetate intermediate

A synthetic route to ofloxacin involves the use of ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate.

Step 1: Preparation of ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate. 3-Acetoxy-2,4,5-trifluorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with the ethoxymagnesium salt of diethyl malonate, followed by treatment with p-toluenesulfonic acid to yield ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate.

Table 2: Spectroscopic Data for Ofloxacin Characterization

| Spectroscopic Technique | Key Signals |

| ¹H-NMR | Signals in the aromatic region (δ 6-8.5 ppm), oxazine (B8389632) ring protons (δ 4-5 ppm), and piperazine (B1678402) ring protons (δ 2.5-4 ppm).[2] |

| IR (KBr, cm⁻¹) | Characteristic peaks around 1714 (C=O carboxylic), 1620 (C=O ketonic), 3550 (O-H carboxylic), and 1285 (C-F).[1] |

Synthesis of Pazufloxacin

Pazufloxacin is a fluoroquinolone antibiotic with a similar mechanism of action to other drugs in its class.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Beyond Antibiotics: Emerging Applications

While the synthesis of fluoroquinolones remains a primary application, the utility of this compound and its derivatives extends to other therapeutic areas. The trifluorinated phenyl motif is being explored for its potential in developing novel anticancer and anti-inflammatory agents.

Trifluorinated Benzamides as Antiangiogenic Agents

Recent research has demonstrated that trifluorinated benzamides, which can be synthesized from precursors derived from trifluorinated benzoic acids, exhibit antiangiogenic activity.[5][6] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Mechanism of Action of Antiangiogenic Trifluorinated Benzamides

The precise mechanism of action of these compounds is still under investigation, but they are thought to inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels.

Caption: Proposed mechanism of action of antiangiogenic trifluorinated benzamides.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in the pharmaceutical industry. Its primary role in the synthesis of fluoroquinolone antibiotics is well-established, and it continues to be a critical building block for this important class of drugs. Furthermore, the unique properties conferred by the trifluorinated phenyl moiety are being increasingly exploited in the development of novel therapeutics for other diseases, including cancer. The synthetic pathways and methodologies outlined in this guide, along with the provided quantitative and mechanistic data, are intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of the chemistry and biological applications of this compound and its derivatives holds significant promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 4. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 5. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability of 2,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of 2,4,5-Trifluorobenzoic Acid (TFBA), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of resulting products, as well as for defining appropriate storage conditions, formulation strategies, and analytical methods.

Executive Summary

This compound is a crystalline solid that is generally stable under normal ambient conditions of temperature and pressure.[2][3] Its high resistance to environmental degradation makes it a suitable tracer for hydrogeological studies.[2][4] However, it is susceptible to degradation under specific stress conditions, including high temperatures, alkaline pH, and potentially under oxidative and photolytic stress. The primary and most well-documented degradation pathway is thermal decarboxylation to form 1,2,4-trifluorobenzene.[5][6] This guide details the known stability characteristics, potential degradation pathways, and provides standardized protocols for conducting stability assessments.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₃O₂ | [7] |

| Molecular Weight | 176.09 g/mol | [8] |

| Appearance | White solid/powder | [3] |

| Melting Point | 94-96 °C | [8] |

| pKa | In aqueous solution, the acidic proton of the carboxylic acid group can dissociate. The electron-withdrawing fluorine atoms stabilize the resulting carboxylate anion.[5] | N/A |

Stability Profile

The stability of this compound is dependent on the environmental conditions it is subjected to. While generally robust, specific factors can induce chemical degradation.

Thermal Stability

This compound can undergo thermal decomposition at elevated temperatures. The primary degradation mechanism is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), yielding 1,2,4-trifluorobenzene.[5] This reaction is known to occur at temperatures in the range of 150-200°C and above.[5]

A kinetic study of this reaction in high-temperature liquid water with a copper catalyst provided quantitative data on the process.

| Parameter | Value | Conditions |

| Reaction Order | First-order | Copper-catalyzed, in NH₃-enriched high-temperature liquid water. |

| Activation Energy (Ea) | 190 kJ/mol | Copper-catalyzed, in NH₃-enriched high-temperature liquid water. |

Table references:[2]

This decarboxylation pathway is a critical consideration for any process involving high temperatures, such as melt-based formulations or high-temperature synthesis steps.

References

- 1. Electrophilic and Oxidative Fluorination of Aromatic Compounds [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. helixchrom.com [helixchrom.com]

- 4. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmasm.com [pharmasm.com]

Methodological & Application

Detailed protocol for synthesis of 2,4,5-Trifluorobenzoic acid from tetrachlorophthalic anhydride

Application Note: Synthesis of 2,4,5-Trifluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound, a key intermediate for pharmaceuticals and agrochemicals.[1][2] While multiple synthetic routes exist, this note details a five-step synthesis starting from tetrachlorophthalic anhydride (B1165640).[1] A common alternative route involving the lithiation of 1,2,4-trifluorobenzene (B1293510) is also discussed for contexts where the starting material is more readily available. All procedures should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Introduction

This compound is a fluorinated aromatic compound widely used as a building block in organic synthesis.[2] It is a crucial intermediate in the production of pharmaceuticals, notably quinolone antibacterial agents, as well as in the development of advanced materials like liquid crystals.[1][3] The fluorine atoms on the benzene (B151609) ring impart unique properties such as increased lipophilicity and metabolic stability to the final products.[2]

While the user requested a protocol starting from tetrachlorophthalic anhydride, a more common laboratory-scale synthesis involves the regioselective lithiation of 1,2,4-trifluorobenzene followed by carboxylation. However, a multi-step industrial process starting from tetrachlorophthalic anhydride involving hydrolysis, fluorination, and decarboxylation has been reported and will be detailed here.[1]

Synthesis from Tetrachlorophthalic Anhydride

This industrial synthesis consists of five main steps to convert tetrachlorophthalic anhydride into the final product, this compound.[1]

Overall Reaction Pathway

The synthesis proceeds through the following intermediates: 3,4,6-trichlorophthalic acid, 3,4,6-trichloro-N-methylphthaldiamide, 3,4,6-trifluoro-N-methylphthaldiamide, and 3,4,6-trifluorophthalic acid.[1]

Caption: Five-step synthesis of this compound.

Experimental Protocol

The following protocol is based on a literature procedure.[1] Note: This is a multi-step synthesis, and the isolation and purification of intermediates are crucial for the final product yield and purity. The final reported overall yield for the five steps is 55.5%.[1]

Step 1: Preparation of 3,4,6-trichlorophthalic acid

-

To 750 mL of 10% sodium hydroxide (B78521) solution, add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

-

Heat the reaction mixture with stirring for 4 hours at a bath temperature of 60 °C.

-

Cool the mixture to room temperature.

-

Wash with sodium hydroxide and distilled water (2 x 100 mL each) and filter.

-

Add 100 mL of ethyl acetate (B1210297) to the filter residue and then add hydrochloric acid until the residue dissolves to yield 3,4,6-trichlorophthalic acid.

Steps 2-4: Intermediate Synthesis The specific, step-by-step conditions for the conversion of 3,4,6-trichlorophthalic acid through the subsequent intermediates (amidation, fluorination, and hydrolysis) are proprietary to the referenced literature but follow standard organic chemistry transformations.

Step 5: Decarboxylation to this compound

-

The precursor, 3,4,6-trifluorophthalic acid, is heated in a suitable high-boiling solvent.

-

In one example, the reaction mixture was stirred at 149 °C for 28 hours.[1]

-

After cooling to room temperature, pour the contents into 400 mL of water.

-

Extract the aqueous mixture with ethyl acetate (4 x 100 mL).

-

Combine the organic extracts, wash with water (2 x 100 mL), and dry with anhydrous magnesium sulfate.

-

Filter and evaporate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Tetrachlorophthalic Anhydride | [1] |

| Final Product | This compound | [1] |

| Overall Yield | 55.5% | [1] |

| Melting Point | 101–102 °C (Purified) | [1] |

| Molecular Formula | C₇H₃F₃O₂ | [2][4] |

| Molecular Weight | 176.09 g/mol | [2][4] |

Alternative Synthesis: Lithiation of 1,2,4-Trifluorobenzene

This method is a more direct and common approach for laboratory synthesis. It involves the regioselective deprotonation of 1,2,4-trifluorobenzene using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with carbon dioxide (dry ice).

Reaction: 1,2,4-Trifluorobenzene + n-BuLi → Intermediate → (quench with CO₂) → this compound

Safety Precautions

-

n-Butyllithium (n-BuLi) is highly pyrophoric, meaning it can ignite spontaneously on contact with air.[5][6][7] It also reacts violently with water, carbon dioxide, and other protic sources.[8][9] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

-

Solvents like Tetrahydrofuran (THF) and hexane (B92381) are highly flammable. Ensure no ignition sources are present.

-

Corrosive Reagents: n-BuLi solutions are corrosive to skin and eyes.[8] Always wear appropriate PPE, including safety goggles, a face shield, and flame-resistant gloves.

Experimental Workflow

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 446-17-3 [chemicalbook.com]

- 4. This compound | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. enhs.uark.edu [enhs.uark.edu]

- 8. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Continuous Microflow Synthesis of 2,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous microflow synthesis offers significant advantages over traditional batch processes for the production of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. This document provides a detailed protocol for the continuous microflow synthesis of 2,4,5-Trifluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described method is based on the lithiation of 1,2,4-trifluorobenzene (B1293510) followed by carboxylation with carbon dioxide, a robust and adaptable strategy for this class of compounds.

Reaction Scheme

The synthesis proceeds in two main steps:

-